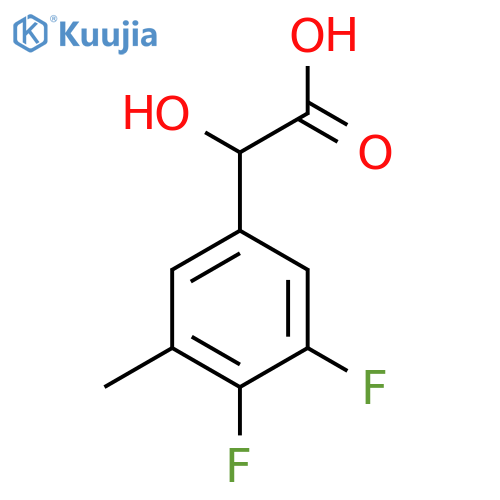Cas no 1806289-36-0 (3,4-Difluoro-5-methylmandelic acid)

3,4-Difluoro-5-methylmandelic acid 化学的及び物理的性質
名前と識別子
-
- 3,4-Difluoro-5-methylmandelic acid
-
- インチ: 1S/C9H8F2O3/c1-4-2-5(8(12)9(13)14)3-6(10)7(4)11/h2-3,8,12H,1H3,(H,13,14)
- InChIKey: DNSVLEYSFIBOOR-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC(=CC=1C)C(C(=O)O)O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 222
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 57.5
3,4-Difluoro-5-methylmandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015024404-1g |
3,4-Difluoro-5-methylmandelic acid |
1806289-36-0 | 97% | 1g |
1,549.60 USD | 2021-06-18 | |
| Alichem | A015024404-500mg |
3,4-Difluoro-5-methylmandelic acid |
1806289-36-0 | 97% | 500mg |
847.60 USD | 2021-06-18 | |
| Alichem | A015024404-250mg |
3,4-Difluoro-5-methylmandelic acid |
1806289-36-0 | 97% | 250mg |
484.80 USD | 2021-06-18 |
3,4-Difluoro-5-methylmandelic acid 関連文献
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
3,4-Difluoro-5-methylmandelic acidに関する追加情報
Introduction to 3,4-Difluoro-5-methylmandelic Acid (CAS No. 1806289-36-0)
3,4-Difluoro-5-methylmandelic acid is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. With the CAS number 1806289-36-0, this compound represents a fascinating molecule that combines a mandelic acid backbone with fluorine substituents at the 3rd and 4th positions, alongside a methyl group at the 5th position. The introduction of fluorine atoms into the aromatic ring system not only modifies its electronic and steric properties but also opens up possibilities for enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles, making it a valuable scaffold for drug discovery.
The significance of 3,4-difluoro-5-methylmandelic acid in modern medicinal chemistry stems from its ability to serve as a versatile intermediate in the synthesis of various pharmacologically active compounds. Fluorinated aromatic moieties are widely recognized for their role in enhancing drug efficacy and bioavailability. For instance, fluorine atoms can increase the lipophilicity of molecules, improve their resistance to enzymatic degradation, and modulate receptor interactions. These attributes have been extensively studied in the development of antiviral, anticancer, anti-inflammatory, and antimicrobial agents.
In recent years, there has been a surge in research focused on developing novel fluorinated compounds with therapeutic potential. The structural motif of 3,4-difluoro-5-methylmandelic acid has been explored in several drug discovery programs due to its potential to interact with biological targets in unique ways. One particularly notable area of research involves its application as a building block in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are frequently targeted in the treatment of cancers and inflammatory diseases. By incorporating fluorine atoms into the mandelic acid scaffold, researchers aim to enhance the binding affinity and selectivity of kinase inhibitors, thereby improving their therapeutic index.
Moreover, the 3,4-difluoro-5-methylmandelic acid derivative has shown promise in the development of antiviral agents. The introduction of fluorine substituents can disrupt hydrogen bonding patterns and alter electron distribution within the molecule, leading to improved interactions with viral proteases and polymerases. This has been particularly relevant in the context of emerging viral threats, where rapid development of effective antiviral drugs is paramount. Several preclinical studies have demonstrated that compounds derived from this scaffold exhibit inhibitory activity against a range of viruses by interfering with critical steps in their replication cycle.
The synthetic pathways for 3,4-difluoro-5-methylmandelic acid also warrant discussion. The compound can be synthesized through multi-step organic transformations that involve fluorination reactions at specific positions on the aromatic ring. Advanced techniques such as cross-coupling reactions and palladium-catalyzed processes have been employed to achieve high yields and purity levels. The availability of efficient synthetic routes is crucial for large-scale production and further exploration of its pharmacological properties.
From a computational chemistry perspective, 3,4-difluoro-5-methylmandelic acid has been subjected to extensive molecular modeling studies to elucidate its interaction mechanisms with biological targets. These studies often involve docking simulations and quantum mechanical calculations to predict binding affinities and identify key interaction residues. Such computational approaches not only accelerate the drug discovery process but also provide insights into structural optimization strategies for future derivatives.
The pharmacokinetic profile of 3,4-difluoro-5-methylmandelic acid is another critical aspect that has been investigated. Fluorinated compounds are known to exhibit prolonged half-lives due to their enhanced metabolic stability. This property is particularly advantageous for drugs that require sustained therapeutic effects without frequent dosing regimens. Additionally, fluorine atoms can influence drug distribution within the body by affecting lipid solubility and tissue penetration.
In conclusion,3,4-Difluoro-5-methylmandelic acid (CAS No. 1806289-36-0) represents a compelling candidate for further exploration in pharmaceutical research. Its unique structural features offer opportunities for developing novel therapeutics with improved efficacy and bioavailability. As research continues to uncover new applications for fluorinated compounds,3,4-difluoro-5-methylmandelic acid is poised to play an integral role in addressing unmet medical needs across various therapeutic areas.
1806289-36-0 (3,4-Difluoro-5-methylmandelic acid) 関連製品
- 1805698-46-7(Ethyl 3-(2-oxopropyl)-2-(trifluoromethyl)benzoate)
- 2229510-43-2(5-(3-chloroprop-1-en-2-yl)-6-methoxy-1,3-dioxaindane)
- 2139025-29-7(2-{(benzyloxy)carbonylamino}-5,5,5-trifluoro-4-hydroxypentanoic acid)
- 1807165-00-9(2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxaldehyde)
- 1187830-46-1(5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride)
- 2320382-33-8(4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide)
- 1515103-64-6(1-(5-iodothiophen-3-yl)ethanone)
- 2375248-39-6(rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine)
- 737717-11-2(1-(tert-butoxy)carbonyl-3-oxopiperazine-2-carboxylic acid)
- 1086599-55-4(1-(2-bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-one)




